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Cat. No.: B040809 Get Quote

An In-depth Technical Guide to (S)-(-)-HA-966

Introduction
(S)-(-)-HA-966, or (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, is the levorotatory enantiomer of

the racemic compound HA-966. While its counterpart, (R)-(+)-HA-966, is recognized as a

selective antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA)

receptor, (S)-(-)-HA-966 displays a distinct pharmacological profile.[1][2][3][4] It is significantly

less potent at the NMDA receptor's glycine site and is primarily characterized by its potent

sedative, muscle relaxant, and ataxic effects.[1][3][4][5] Its mechanism of action is not fully

elucidated but is thought to involve the modulation of striatal dopaminergic pathways, drawing

comparisons to the effects of γ-butyrolactone (GBL) and γ-hydroxybutyrate (GHB), although it

does not bind to GABA-B receptors.[2][6] This document provides a comprehensive technical

overview of (S)-(-)-HA-966 for researchers, scientists, and drug development professionals,

detailing its properties, mechanism of action, quantitative pharmacological data, and relevant

experimental methodologies.

Chemical and Physical Properties
(S)-(-)-HA-966 is a cyclic hydroxamate derivative of the amino acid norvaline.[2] Its

fundamental chemical and physical characteristics are summarized below.
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Property Value Reference(s)

IUPAC Name
(3S)-3-Amino-1-hydroxy-

pyrrolidin-2-one
[2]

Synonyms (-)-HA 966 [7]

CAS Number 111821-58-0 [8]

Molecular Formula C₄H₈N₂O₂ [2][8]

Molecular Weight 116.12 g/mol [2][8]

Appearance Solid

Purity ≥98% (Commercially available) [8]

Solubility Soluble to 100 mM in water [8]

Storage Store at room temperature [8]

Mechanism of Action
The primary pharmacological activities of (S)-(-)-HA-966 are distinct from its (R)-(+)-

enantiomer. While the racemate HA-966 is known as an NMDA receptor antagonist acting at

the glycine modulatory site, this activity is almost exclusively attributed to the (R)-(+)-

enantiomer.[1][3][9]

Activity at the NMDA Receptor
(S)-(-)-HA-966 is a very weak antagonist at the glycine site of the NMDA receptor complex.[1]

[3][5] Radioligand binding and electrophysiological studies have consistently demonstrated that

its affinity and inhibitory potency at this site are substantially lower than that of the (R)-(+)-

enantiomer.[1][3][5] This weak activity is insufficient to explain its potent in vivo sedative and

muscle relaxant effects.

Modulation of Dopaminergic Systems
The most prominent hypothesis for the sedative action of (S)-(-)-HA-966 involves the disruption

of striatal dopaminergic neurotransmission.[3][4][8] This effect is similar to that of γ-

butyrolactone.[3][4] Studies have shown that systemic administration of the (-)-enantiomer
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inhibits the neuronal firing rate of dopamine (DA) neurons in the substantia nigra.[6] This

inhibition of impulse flow in the nigrostriatal pathway is believed to underlie its sedative and

ataxic properties. Furthermore, (S)-(-)-HA-966 has been shown to prevent restraint stress-

induced increases in dopamine utilization in the medial prefrontal cortex and nucleus

accumbens.[7]
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Caption: Enantiomer-specific activity of HA-966 at the NMDA receptor.
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Caption: Proposed mechanism of sedative action for (S)-(-)-HA-966.

Pharmacological Effects
The in vivo effects of (S)-(-)-HA-966 are consistent with a central nervous system depressant.

Sedative and Hypnotic Effects: It produces a marked, dose-dependent sedative and muscle

relaxant action.[1][3][4] In monkeys, the racemate was observed to cause periodical sleeping

episodes.[10]

Ataxic Effects: The compound significantly impairs motor coordination. The (S)-(-)-

enantiomer is over 25-fold more potent in causing ataxia than the (R)-(+)-enantiomer in

rotarod tests.[3][4]

Anticonvulsant Effects: While the (R)-(+)-enantiomer's anticonvulsant activity is linked to its

NMDA antagonism, the (S)-(-)-enantiomer also shows anticonvulsant properties, albeit

through a different mechanism.[6] It is effective against tonic extensor seizures induced by

electroshock.[6]

Anxiolytic and Anti-stress Effects: (S)-(-)-HA-966 has been shown to suppress fear-induced

behaviors and prevent stress-induced changes in dopamine metabolism, suggesting
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anxiolytic potential.[7]

Neuroprotective Effects: Unlike its (R)-(+)-enantiomer, (S)-(-)-HA-966 was found to be

ineffective in providing neuroprotection in an MPTP-induced animal model of Parkinson's

disease.[11]

Quantitative Pharmacological Data
The following tables summarize key quantitative data from in vitro and in vivo studies,

highlighting the pharmacological differences between the enantiomers of HA-966.

Table 5.1: In Vitro Receptor Binding and Functional
Assays
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Parameter Compound Value (µM) Species Preparation
Reference(s
)

IC₅₀

(Inhibition of

[³H]glycine

binding)

(S)-(-)-HA-

966
339 Rat

Cerebral

cortex

synaptic

membranes

[1][3]

(R)-(+)-HA-

966
12.5 Rat

Cerebral

cortex

synaptic

membranes

[1][3]

(±)-HA-966 17.5 Rat

Cerebral

cortex

synaptic

membranes

[9]

IC₅₀

(Inhibition of

glycine-

potentiated

NMDA

response)

(S)-(-)-HA-

966
708 Rat

Cultured

cortical

neurons

[1][3][5]

(R)-(+)-HA-

966
13 Rat

Cultured

cortical

neurons

[1][3][5]

Table 5.2: In Vivo Efficacy and Potency
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Assay
Compoun
d

ED₅₀
(mg/kg)

Route Species Effect
Referenc
e(s)

Anticonvuls

ant (Low-

intensity

electroshoc

k)

(S)-(-)-HA-

966
8.8 i.v. Mouse

Prevention

of tonic

extensor

seizures

[6]

(R)-(+)-HA-

966
105.9 i.v. Mouse

Prevention

of tonic

extensor

seizures

[6]

(±)-HA-966 13.2 i.v. Mouse

Prevention

of tonic

extensor

seizures

[6]

Ataxia

(Rotarod

performanc

e)

(S)-(-)-HA-

966
Potent i.p. Mouse

>25-fold

more

potent than

(R)-(+)

form

[3][4]

(R)-(+)-HA-

966
Weak i.p. Mouse

Minimum

effective

dose of

250 mg/kg

[12]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of

research findings. Below are representative protocols for assays used to characterize (S)-(-)-

HA-966.

Protocol: Radioligand Binding Assay for Glycine Site
Affinity
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Membrane Preparation:

Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

Resuspend the resulting pellet (synaptic membranes) in fresh buffer, repeat centrifugation,

and finally resuspend in assay buffer.

Determine protein concentration using a standard method (e.g., Bradford assay).

Binding Assay:

In a 96-well plate, combine 50 µL of synaptic membrane preparation (approx. 100 µg

protein), 25 µL of [³H]glycine (final concentration ~50 nM), and 25 µL of (S)-(-)-HA-966 at

various concentrations (e.g., 10⁻⁸ M to 10⁻³ M).

For total binding, add 25 µL of assay buffer instead of the compound.

For non-specific binding, add 25 µL of a high concentration of unlabeled glycine (e.g., 1

mM).

Incubate the plate at 4°C for 30 minutes.

Termination and Measurement:

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B)

using a cell harvester.

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a

liquid scintillation counter.

Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the concentration of (S)-(-)-

HA-966.

Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific

binding) using non-linear regression analysis.
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Preparation

Procedure

Data Analysis

Administer (S)-(-)-HA-966
(e.g., 8.8 mg/kg, i.v.)
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Corneal Electroshock)
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Caption: Workflow for an in vivo anticonvulsant assay.
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Protocol: In Vivo Rotarod Test for Ataxia
Animal Training:

Select male Swiss-Webster mice (20-25 g).

Train the mice to remain on a rotating rod (e.g., 3 cm diameter, 15 rpm) for a continuous

period of 2 minutes. Repeat training until a stable baseline performance is achieved.

Compound Administration:

Divide trained mice into groups.

Administer (S)-(-)-HA-966 (or its enantiomer/vehicle as controls) via the desired route

(e.g., i.p. or i.v.) at various doses.

Testing:

At a set time post-injection (e.g., 15 minutes), place each mouse on the rotating rod.

Record the latency to fall from the rod.

A cut-off time (e.g., 120 seconds) is typically used, where animals remaining on the rod for

the full duration are assigned the maximum score.

Data Analysis:

Compare the mean latency to fall for each dose group with the vehicle control group using

appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

The dose that causes a significant decrease in performance is considered the minimum

effective dose for ataxia.

Conclusion
(S)-(-)-HA-966 is a pharmacologically unique compound whose primary effects—sedation,

muscle relaxation, and ataxia—are not mediated by the NMDA receptor's glycine site, in stark

contrast to its (R)-(+)-enantiomer. Its mechanism appears to involve the inhibition of
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dopaminergic neurons, making it a valuable tool for investigating the role of dopamine in

arousal, motor control, and stress responses. The clear stereospecificity of HA-966

enantiomers provides a powerful demonstration of how subtle changes in molecular geometry

can lead to profoundly different biological activities. Further research into the precise molecular

targets of (S)-(-)-HA-966 could yield new insights into the mechanisms of sedation and may

inform the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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